Lafutidine
CAS No.: 118288-08-7
VCID: VC0194869
Molecular Formula: C22H29N3O4S
Molecular Weight: 431.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Lafutidine, also known as INN, is a second-generation histamine H2 receptor antagonist primarily used to treat gastrointestinal disorders . It has a multimodal mechanism of action . Lafutidine is available in South Korea, Japan, and India . Specifically, it is prescribed for gastric ulcers, duodenal ulcers, and wounds in the stomach lining related to acute gastritis and the exacerbation of chronic gastritis . As a histamine H2 receptor antagonist, lafutidine functions by reducing gastric acid secretion . Additionally, it stimulates nitric oxide (NO) production by activating calcitonin gene-related peptide, which helps regulate gastric mucosal blood flow . The drug also elevates somatostatin levels, which further reduces gastric acid secretion, promotes mucin production in the stomach lining, prevents neutrophil activation to protect against inflammation-related injuries, and inhibits Helicobacter pylori from attaching to gastric cells . During clinical trials, some patients experienced adverse effects such as constipation, diarrhea, drug rash, nausea, vomiting, and dizziness . Lafutidine is marketed under various trade names, including Stogar in Japan, Lafaxid in India, and Ildong Lafutidine in South Korea . Lafutidine has been investigated in conditions like peptic ulcers, community-acquired pneumonia, and gastroesophageal reflux disease (GERD) . |
---|---|
CAS No. | 118288-08-7 |
Product Name | Lafutidine |
Molecular Formula | C22H29N3O4S |
Molecular Weight | 431.6 g/mol |
IUPAC Name | 2-(furan-2-ylmethylsulfinyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide |
Standard InChI | InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26) |
Standard InChIKey | KMZQAVXSMUKBPD-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3 |
Canonical SMILES | C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3 |
Appearance | pale-yellow crystals |
Purity | > 95% |
Synonyms | FRG 8813 FRG-8813 lafutidine N-(4-(4-piperidinylmethyl)pyridyl-2-oxy)-(Z)-butenyl-2-(furfurylsulfinyl)acetamide N-(4-(4-piperidinylmethyl)pyridyl-2-oxy)butenyl-2-(furfurylsulfinyl)acetamide |
PubChem Compound | 3873 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume